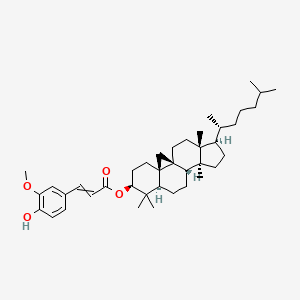
Oryzanol Impurity 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oryzanol Impurity 1 is a compound related to gamma-oryzanol, a mixture of ferulic acid esters of phytosterols and triterpenoids found primarily in rice bran oil. Gamma-oryzanol is known for its antioxidant properties and various health benefits, including cholesterol-lowering and anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Oryzanol Impurity 1 involves the extraction and purification of gamma-oryzanol from rice bran oil. One common method is semi-preparative chromatography, which uses silica gel and a mixture of hexane and ethyl acetate as the mobile phase. This method can achieve a high yield of purified gamma-oryzanol .
Industrial Production Methods
Industrial production of gamma-oryzanol typically involves the extraction of rice bran oil using superficial fluid extraction technology. The crude oil is then subjected to saponification to remove free fatty acids, followed by purification using chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Oryzanol Impurity 1, like gamma-oryzanol, undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of gamma-oryzanol can lead to the formation of various oxidized derivatives .
Applications De Recherche Scientifique
Oryzanol Impurity 1 has several scientific research applications, including:
Chemistry: Used as a model compound for studying the antioxidant properties of ferulic acid esters.
Biology: Investigated for its potential role in modulating oxidative stress and inflammation.
Medicine: Explored for its potential therapeutic effects in conditions such as diabetes, obesity, and neurodegenerative diseases.
Industry: Used in the development of functional foods and nutraceuticals
Mécanisme D'action
The mechanism of action of Oryzanol Impurity 1 involves its antioxidant properties. It can scavenge free radicals and inhibit the activation of pro-inflammatory pathways. Molecular targets include nuclear factor kappa-B (NF-κB) and peroxisome proliferator-activated receptors (PPARs), which are involved in inflammatory and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferulic Acid: A phenolic compound with antioxidant properties similar to gamma-oryzanol.
Cycloartenyl Ferulate: A component of gamma-oryzanol with neuroprotective effects.
Campesteryl Ferulate: Another component of gamma-oryzanol with anti-inflammatory properties
Uniqueness
Oryzanol Impurity 1 is unique due to its specific combination of ferulic acid esters and its potent antioxidant properties. It has a broader spectrum of biological activities compared to individual components like ferulic acid .
Propriétés
Numéro CAS |
20972-10-5 |
|---|---|
Formule moléculaire |
C40H60O4 |
Poids moléculaire |
604.9 g/mol |
Nom IUPAC |
[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C40H60O4/c1-26(2)10-9-11-27(3)29-18-20-38(7)33-16-15-32-36(4,5)34(19-21-39(32)25-40(33,39)23-22-37(29,38)6)44-35(42)17-13-28-12-14-30(41)31(24-28)43-8/h12-14,17,24,26-27,29,32-34,41H,9-11,15-16,18-23,25H2,1-8H3/t27-,29-,32+,33+,34+,37-,38+,39-,40+/m1/s1 |
Clé InChI |
MFIVAYYVKCBONU-MLFZJPEPSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















